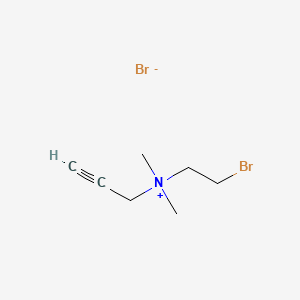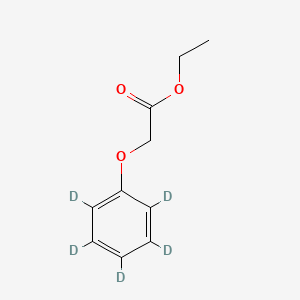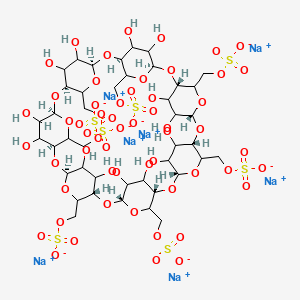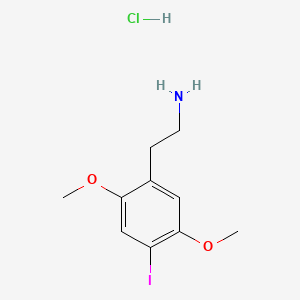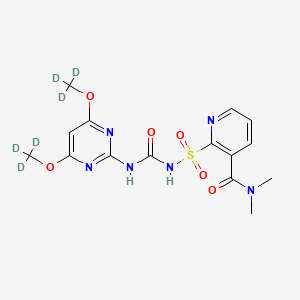
Nicosulfuron-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Nicosulfuron-d6 is the deuterium labeled Nicosulfuron . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis
The molecular weight of Nicosulfuron-d6 is 416.44 g/mol . The molecule shows a flexible conformation and there are several H-bond acceptors and donors in it . The crystal structures of the reported form II and two new solvates (methanol and acetonitrile) were revealed for the first time .Chemical Reactions Analysis
Nicosulfuron inhibits acetolactate synthase (ALS) enzyme activity . The degradation of nicosulfuron by P. cucumerina AR1 was achieved by a co-metabolism process and followed a first-order model dissipation . Biodegradation kinetics analysis indicated that, in planktonic lifestyle, nicosulfuron degradation by this strain was glucose concentration dependent, with a maximum specific degradation rate of 1 g/L in glucose .Physical And Chemical Properties Analysis
Nicosulfuron is acidic (pKa = 4.22) and its water solubility is very dependent upon pH . It is stable to hydrolysis at pH 7 and 9, but hydrolyses with a half-life of 15 days at pH 5 .Aplicaciones Científicas De Investigación
Agricultural Soil Microorganism Selection
Nicosulfuron application in agricultural soils drives the selection towards Nicosulfuron-tolerant microorganisms . The action mode of sulfonylurea herbicides is the inhibition of the acetohydroxyacid synthase (AHAS) required for the biosynthesis of amino acids valine and isoleucine in plants . However, this enzyme is also present in a range of non-targeted organisms, among which soil microorganisms are known for their pivotal role in ecosystem functioning . Results suggested that application of nicosulfuron drives the selection towards Nicosulfuron-tolerant bacteria, with increasing levels of exposure inducing an increase in their abundance and diversity in soil .
Agricultural Soil Management
Adsorption and degradation of the herbicide nicosulfuron in a stagnic Luvisol and Vermic Umbrisol cultivated under conventional or conservation agriculture . Regardless of the soil type or agricultural management, non-extractable residue formation was identified as the main dissipation process of nicosulfuron . In the study, nicosulfuron behaved similarly in the Vermic Umbrisol regardless of the agricultural management, whereas the risk of transfer to groundwater seemed lower in the Stagnic Luvisol under conservation agriculture .
Weed Resistance Management
The acetolactate synthase (ALS)-inhibiting herbicide nicosulfuron has been intensively used to manage S. viridis, and this has substantially increased the selection pressure . A 35.8-fold resistance to nicosulfuron was confirmed in an S. viridis population (R376 population) from China .
Bacterial Colony Growth
Nicosulfuron-tolerant bacterial colonies whose AHAS enzyme was insensitive to nicosulfuron will be capable of synthesizing the lacking amino acids and will grow on the selective SDMS medium .
Ecotoxicity Assessment
One could propose that sulfonylureas-tolerant bacterial community could constitute a useful bioindicator of exposure to these herbicides for assessing their ecotoxicity towards soil microorganisms .
Pesticide Contamination Risk
Conservation agriculture practices can increase the risk of contamination by pesticides, mainly through vertical transfer via water flow . Better understanding of their sorption and degradation processes is thus needed in conservation agriculture as they control the amount of pesticide available for vertical transfer .
Mecanismo De Acción
- Nicosulfuron primarily targets acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants .
Target of Action
Pharmacokinetics
Action Environment
Direcciones Futuras
As the R376 population more rapidly metabolizes nicosulfuron in comparison with the S population, future research could focus on the analysis of DEGs associated with nicosulfuron metabolic resistance . Additionally, the development of methods aiming to reduce contamination by nicosulfuron in aquatic environments could be a potential area of exploration .
Propiedades
IUPAC Name |
2-[[4,6-bis(trideuteriomethoxy)pyrimidin-2-yl]carbamoylsulfamoyl]-N,N-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O6S/c1-21(2)13(22)9-6-5-7-16-12(9)28(24,25)20-15(23)19-14-17-10(26-3)8-11(18-14)27-4/h5-8H,1-4H3,(H2,17,18,19,20,23)/i3D3,4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCOGUMHFFWOJV-LIJFRPJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC=N2)C(=O)N(C)C)OC([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676064 |
Source


|
| Record name | 2-[({4,6-Bis[(~2~H_3_)methyloxy]pyrimidin-2-yl}carbamoyl)sulfamoyl]-N,N-dimethylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nicosulfuron-d6 | |
CAS RN |
1189419-41-7 |
Source


|
| Record name | 2-[({4,6-Bis[(~2~H_3_)methyloxy]pyrimidin-2-yl}carbamoyl)sulfamoyl]-N,N-dimethylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

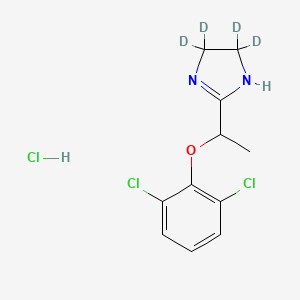
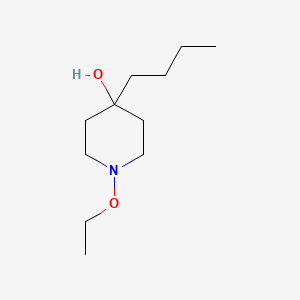
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethylamine](/img/structure/B564498.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate](/img/structure/B564502.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine](/img/structure/B564503.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine](/img/structure/B564504.png)

